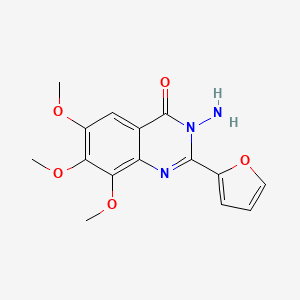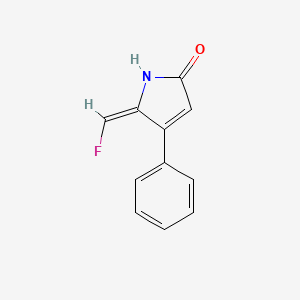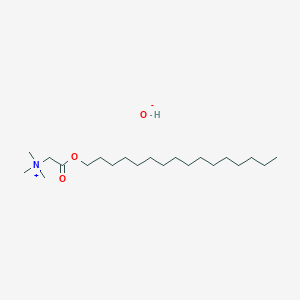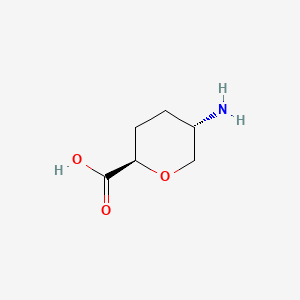
(2R,5S)-5-aminooxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-5-aminooxane-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-aminooxane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral-pool building blocks. For example, starting from (S)-proline, the compound can be synthesized through a series of reactions including the formation of an oxabicyclo[3.3.0]octane intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-5-aminooxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino alcohols, and substituted oxane compounds .
Applications De Recherche Scientifique
(2R,5S)-5-aminooxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of (2R,5S)-5-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,5S)-5-aminooxane-2-carboxylic acid include:
- (2R,5S)-5-hydroxy-2-piperidinecarboxylic acid
- (2R,5S)-2,5-diaminohexanoic acid
- (2R,5S)-1-allyl-2,5-dimethylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its unique oxane ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and receptors that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R,5S)-5-aminooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |
Clé InChI |
IPZFSKQTSOMKSJ-CRCLSJGQSA-N |
SMILES isomérique |
C1C[C@@H](OC[C@H]1N)C(=O)O |
SMILES canonique |
C1CC(OCC1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
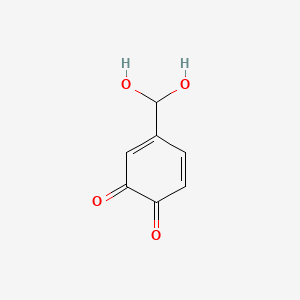

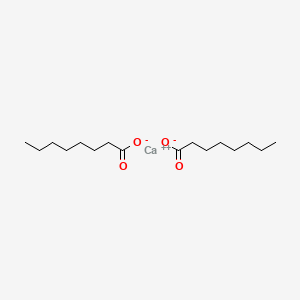
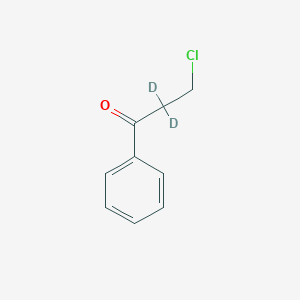
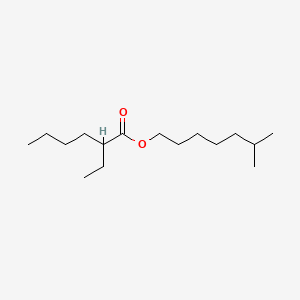
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
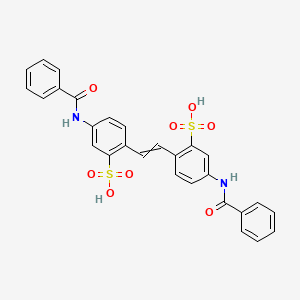
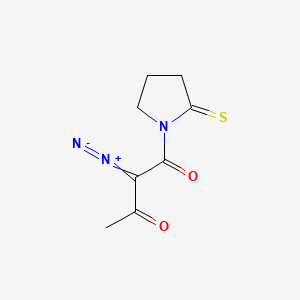
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
